5-Fluoro-2-hydroxy-4-methylbenzaldehyde
Overview
Description
5-Fluoro-2-hydroxy-4-methylbenzaldehyde is an organic compound with the molecular formula C8H7FO2. It is a derivative of benzaldehyde, featuring a fluorine atom at the 5th position, a hydroxyl group at the 2nd position, and a methyl group at the 4th position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Fluoro-2-hydroxy-4-methylbenzaldehyde can be synthesized through several methods. One common approach involves the fluorination of 2-hydroxy-4-methylbenzaldehyde using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, often in the presence of a solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-hydroxy-4-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: 5-Fluoro-2-hydroxy-4-methylbenzoic acid.
Reduction: 5-Fluoro-2-hydroxy-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-hydroxy-4-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-hydroxy-4-methylbenzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The hydroxyl and aldehyde groups can form hydrogen bonds with biological molecules, influencing their function. The fluorine atom can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-hydroxybenzaldehyde: Lacks the methyl group at the 4th position.
2-Hydroxy-4-methylbenzaldehyde: Lacks the fluorine atom at the 5th position.
5-Fluoro-2-methoxybenzaldehyde: Has a methoxy group instead of a hydroxyl group at the 2nd position.
Uniqueness
5-Fluoro-2-hydroxy-4-methylbenzaldehyde is unique due to the combination of its functional groups. The presence of the fluorine atom enhances its chemical stability and reactivity, while the hydroxyl and methyl groups provide additional sites for chemical modification. This makes it a versatile compound for various applications in research and industry .
Biological Activity
5-Fluoro-2-hydroxy-4-methylbenzaldehyde is a fluorinated aromatic aldehyde that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits various biological properties, including antibacterial, antioxidant, and potential anticancer activities. This article reviews the current understanding of its biological activity, supported by case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C8H7F O2
- Molecular Weight : 154.14 g/mol
This compound features a fluorine atom at the 5-position, a hydroxyl group at the 2-position, and a methyl group at the 4-position of a benzaldehyde backbone. The presence of these functional groups contributes to its reactivity and biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound, particularly against both Gram-positive and Gram-negative bacteria.
Case Study Findings:
- Antibacterial Spectrum : The compound was tested against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Results indicated significant antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 64 µg/mL to 256 µg/mL depending on the strain tested .
- Comparison with Standard Antibiotics : In comparative studies, the antibacterial efficacy of this compound was found to be comparable to that of standard antibiotics such as ampicillin and kanamycin B .
Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
---|---|---|---|
Staphylococcus aureus | 64 | Ampicillin | 32 |
Escherichia coli | 128 | Kanamycin B | 64 |
Pseudomonas aeruginosa | 256 | Ciprofloxacin | 8.3 |
Antioxidant Activity
The antioxidant potential of this compound has also been evaluated using various assays.
- DPPH Assay : The compound demonstrated significant free radical scavenging activity in DPPH assays, indicating its ability to neutralize free radicals effectively. The results suggested that as the concentration of the compound increased, its antioxidant activity also improved .
- Comparison with Standards : When compared to butylated hydroxytoluene (BHT), a common antioxidant standard, this compound exhibited comparable or superior antioxidant activity at certain concentrations .
The biological activities of this compound are believed to arise from its ability to interact with critical biological targets:
- Enzyme Inhibition : Research indicates that fluorinated compounds can inhibit specific enzymes involved in bacterial metabolism and growth. For example, studies have shown that certain derivatives inhibit fatty acid synthesis pathways in bacteria, which are essential for their survival .
- DNA Interaction : Studies have also suggested that this compound can cleave DNA in a hydrolytic manner without external agents, indicating potential applications in cancer therapy by targeting DNA in malignant cells .
Anticancer Potential
Emerging research suggests that this compound may possess anticancer properties through mechanisms such as:
- NF-kB Inhibition : The compound has been noted for its ability to inhibit NF-kB signaling pathways, which are often upregulated in various cancers. This inhibition could lead to reduced cell proliferation and increased apoptosis in cancerous cells .
- Case Studies : In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, further supporting its potential as an anticancer agent .
Properties
IUPAC Name |
5-fluoro-2-hydroxy-4-methylbenzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-5-2-8(11)6(4-10)3-7(5)9/h2-4,11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHKBQUZWJJWHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1417996-98-5 | |
Record name | 5-fluoro-2-hydroxy-4-methylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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